Welcome to the BenchChem Online Store!
molecular formula C12H20O B128392 1-(1-Adamantyl)ethanol CAS No. 26750-08-3

1-(1-Adamantyl)ethanol

Cat. No. B128392
M. Wt: 180.29 g/mol
InChI Key: YALBLVPSPRKDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07183423B1

Procedure details

To a mixture of 45.0 g of 1-acetyladamantane obtained according to the process of Production Example 1, 100 ml of methanol, and 20 ml of a 0.1 N sodium hydroxide aqueous solution on a water bath, 4.8 g of sodium borohydride was gradually added over 30 minutes. The mixture was stirred for further 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the neutralized mixture. The obtained crystal was filtrated, was washed with water, and was dried in vacuo to yield 45.0 g of α-methyl-1-adamantanemethanol.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[OH-].[Na+].[BH4-].[Na+].Cl>O.CO>[CH3:2][CH:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)[OH:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was added to the neutralized mixture
FILTRATION
Type
FILTRATION
Details
The obtained crystal was filtrated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(O)C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.